molecular formula C12H13NO4 B8390130 1-Methoxycarbonylmethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione

1-Methoxycarbonylmethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione

Cat. No. B8390130
M. Wt: 235.24 g/mol
InChI Key: YUJLUUCKKSPXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068334

Procedure details

Prepared analogously to Example 29 from 7,8-dihydro- 2,5(1H,6H)-quinolinedione and methyl bromoacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][C:6](=[O:11])[C:5]=2[CH:4]=[CH:3][C:2]1=[O:12].Br[CH2:14][C:15]([O:17][CH3:18])=[O:16]>>[CH3:18][O:17][C:15]([CH2:14][N:1]1[C:10]2[CH2:9][CH2:8][CH2:7][C:6](=[O:11])[C:5]=2[CH:4]=[CH:3][C:2]1=[O:12])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(C=CC=2C(CCCC12)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(=O)CN1C(C=CC=2C(CCCC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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